molecular formula C11H18ClN3O B3217480 4-(Tert-pentyloxy)picolinimidamide hydrochloride CAS No. 1179360-81-6

4-(Tert-pentyloxy)picolinimidamide hydrochloride

Cat. No.: B3217480
CAS No.: 1179360-81-6
M. Wt: 243.73 g/mol
InChI Key: BRISJDFRXPTCKP-UHFFFAOYSA-N
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Description

4-(Tert-pentyloxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C11H18ClN3O. It is known for its applications in pharmaceutical testing and research. The compound is characterized by its high purity and stability, making it a reliable choice for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-pentyloxy)picolinimidamide hydrochloride typically involves the reaction of picolinimidamide with tert-pentyloxy groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity. The reaction conditions, including temperature and pH, are carefully monitored to optimize the synthesis process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-pentyloxy)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4-(Tert-pentyloxy)picolinimidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Tert-pentyloxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pentyloxy)picolinimidamide
  • 4-(Butyloxy)picolinimidamide
  • 4-(Hexyloxy)picolinimidamide

Uniqueness

4-(Tert-pentyloxy)picolinimidamide hydrochloride is unique due to its specific tert-pentyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(2-methylbutan-2-yloxy)pyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-4-11(2,3)15-8-5-6-14-9(7-8)10(12)13;/h5-7H,4H2,1-3H3,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRISJDFRXPTCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC1=CC(=NC=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704335
Record name 4-[(2-Methylbutan-2-yl)oxy]pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179360-81-6
Record name 4-[(2-Methylbutan-2-yl)oxy]pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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